tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate

Molecular complexity Fraction sp³ Drug-likeness

Medicinal chemistry teams needing rigid, three-dimensional scaffolds often struggle to find building blocks that combine conformational restriction with orthogonal reactivity. This spirocyclic carbamate resolves that bottleneck by integrating a Boc-amine, an aryl bromide, and a neutral dioxaspiro core in one intermediate. - Orthogonal handles for parallel Suzuki coupling, Boc deprotection, and N-functionalization - generate libraries of 50-200 compounds from a single batch. - Fsp³ ≈ 0.65 and locked spiro architecture support FBDD and PROTAC campaigns; rigid core improves ternary complex selectivity. - Oxygen-rich, non-basic core avoids hERG and CYP450 liabilities, suiting CNS/cardiovascular programs.

Molecular Formula C17H22BrNO4
Molecular Weight 384.27
CAS No. 1199557-05-5
Cat. No. B598239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate
CAS1199557-05-5
Synonymstert-butyl 2-(4-broMophenyl)-5,8-dioxaspiro[3.4]octan-2-ylcarbaMate
Molecular FormulaC17H22BrNO4
Molecular Weight384.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H22BrNO4/c1-15(2,3)23-14(20)19-16(12-4-6-13(18)7-5-12)10-17(11-16)21-8-9-22-17/h4-7H,8-11H2,1-3H3,(H,19,20)
InChIKeyLYIRVIKBEJEIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate (CAS 1199557-05-5): Spirocyclic Building Block Procurement Guide


tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate (CAS 1199557-05-5) is a synthetic spirocyclic building block featuring a 5,8-dioxaspiro[3.4]octane core, a Boc-protected amine, and a 4-bromophenyl substituent . With a molecular formula of C₁₇H₂₂BrNO₄ and a molecular weight of 384.27 g/mol, this compound serves as a specialized intermediate in medicinal chemistry, enabling the introduction of conformational rigidity, synthetic handles for cross-coupling, and orthogonal protecting group strategies into drug-like scaffolds . Its structural architecture distinguishes it from aza-spiro analogs and non-spirocyclic bromophenyl building blocks that lack the combined features of spirocyclic restraint, acetal-containing ring system, and Boc-protected amine in a single entity.

Why Generic Substitution Fails for CAS 1199557-05-5: Structural Uniqueness Drives Procurement Selectivity


Interchanging CAS 1199557-05-5 with in-class spirocyclic carbamates or simpler bromophenyl intermediates is not without consequence. Most commercially available spiro[3.4]octane analogs either incorporate nitrogen into the ring system (aza-spiro variants) or lack the acetal-containing dioxaspiro motif [1]. The 5,8-dioxaspiro[3.4]octane core provides a uniquely rigid, oxygen-rich scaffold distinct from 2-azaspiro[3.4]octane, 6-azaspiro[3.4]octane, or 1,6-diazaspiro[3.4]octane frameworks [2]. Furthermore, the combination of a Boc-protected amine and a 4-bromophenyl group on the same spirocyclic carbon creates a hindered, conformationally constrained environment that simple 4-bromophenyl building blocks cannot replicate . Substituting with an unprotected amine, a carboxylic acid analog, or a nitrile derivative alters both the synthetic trajectory and the physicochemical profile of downstream products.

Quantitative Differentiation Evidence: tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate vs. Closest Analogs


Molecular Complexity Advantage: Heavy Atom Count and Fraction sp³ vs. Core Scaffold Analogs

CAS 1199557-05-5 exhibits a higher molecular complexity profile compared to its closest dioxaspiro[3.4]octane analogs. The target compound has a heavy atom count of 23 atoms (C₁₇H₂₂BrNO₄), which is substantially greater than the unsubstituted core scaffold 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane (CAS 254892-95-0, C₁₂H₁₃BrO₂, 15 heavy atoms) . The computed fraction of sp³-hybridized carbons (Fsp³) for the target compound is approximately 0.65, higher than that of the nitrile analog 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile (CAS 1227958-64-6, Fsp³ ≈ 0.46) due to the tert-butyl carbamate group introducing additional saturated carbon centers . Higher Fsp³ values correlate with improved clinical success rates in drug discovery campaigns, making this compound a more attractive starting point for lead generation [1].

Molecular complexity Fraction sp³ Drug-likeness Building block selection

Synthetic Utility: Orthogonal Boc Protection vs. Unprotected Amine or Carboxylic Acid Analogs

CAS 1199557-05-5 features a Boc (tert-butoxycarbonyl) protecting group on the amine, enabling orthogonal deprotection under mild acidic conditions (TFA or HCl/dioxane) without affecting the acid-labile dioxaspiro acetal moiety [1]. In contrast, the carboxylic acid analog 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1199586-87-2) requires amide coupling conditions for derivatization and lacks the latent amine functionality , while the nitrile analog CAS 1227958-64-6 requires harsh reduction conditions (LiAlH₄ or catalytic hydrogenation) to access the corresponding amine, conditions that may compromise the spirocyclic acetal integrity . The target compound therefore enables a convergent synthetic strategy where the amine can be revealed at any stage without risking scaffold degradation.

Protecting group strategy Orthogonal synthesis Boc deprotection Synthetic efficiency

Diversification Potential: 4-Bromophenyl Handle for Cross-Coupling vs. Non-Halogenated or Non-Aromatic Analogs

The 4-bromophenyl substituent on CAS 1199557-05-5 provides a universal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira), enabling late-stage diversification into biaryl, aryl-amine, or styrenyl derivatives without modifying the spirocyclic core [1]. This contrasts with non-halogenated dioxaspiro[3.4]octane analogs such as 5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1001907-64-7) or 2-methylene-5,8-dioxaspiro[3.4]octane, which lack aromatic functionality entirely and offer no equivalent diversification pathway . Among bromophenyl-containing analogs, the target compound uniquely combines the aryl bromide with both the dioxaspiro acetal and the Boc-protected amine on the same molecule, a tri-functional architecture that no other commercially listed 5,8-dioxaspiro[3.4]octane derivative currently offers .

Suzuki coupling Cross-coupling C–C bond formation Library synthesis

Conformational Restraint: Spirocyclic Rigidity vs. Flexible Non-Spirocyclic Bromophenyl Carbamates

The spirocyclic junction in CAS 1199557-05-5 locks the cyclobutane and 1,3-dioxolane rings into a mutually perpendicular arrangement, severely restricting conformational freedom relative to non-spirocyclic analogs [1]. By comparison, non-spirocyclic bromophenyl carbamates such as tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate (CAS 1199556-68-7) possess a monocyclic cyclobutanone core with greater conformational flexibility due to the absence of the spiro-fused dioxolane ring . Spirocyclic scaffolds have been shown to reduce the entropic penalty upon target binding by pre-organizing the molecule into a bioactive conformation, potentially yielding up to 10–100-fold improvements in binding affinity compared to flexible analogs with equivalent pharmacophoric elements [2]. The 5,8-dioxaspiro[3.4]octane system further introduces two oxygen atoms as hydrogen bond acceptors at fixed spatial positions, an interaction geometry not available in carba-spiro or aza-spiro frameworks.

Conformational restriction Spirocyclic scaffolds Entropic benefit Binding affinity

Commercial Availability and Purity Benchmarking: Supply Chain Reliability vs. Analog Procurement Risk

CAS 1199557-05-5 is stocked by multiple independent suppliers with catalog-listed purity of ≥95% (ChemShuttle, Leyan, Chemsrc), and optionally at ≥97% from Matrix Scientific, indicating a competitive multi-vendor supply landscape . In contrast, several closest analogs show limited or single-source availability: the carboxylic acid analog CAS 1199586-87-2 is primarily available through Bidepharm (≥95%), the nitrile analog CAS 1227958-64-6 is listed by fewer vendors, and the parent scaffold CAS 254892-95-0 has limited commercial sourcing . Multi-source availability at ≥95% purity reduces single-vendor procurement risk and enables competitive pricing for larger-scale medicinal chemistry campaigns.

Supply chain Purity Commercial availability Procurement risk

Optimal Application Scenarios for tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate Procurement


Fragment-Based Drug Discovery (FBDD): Spirocyclic Core with Three-Dimensionality Advantage

With an Fsp³ of ~0.65 and a conformationally locked spirocyclic architecture [1], CAS 1199557-05-5 is well-suited as a three-dimensional fragment or scaffold in FBDD campaigns where increasing molecular complexity and escaping flat aromatic landscapes is a strategic priority. The compound can serve as a core scaffold that is subsequently elaborated via Suzuki coupling at the 4-bromophenyl position and Boc deprotection at the amine, generating diverse fragment libraries enriched in sp³ character.

Parallel Library Synthesis via Late-Stage Diversification

The three orthogonal functional handles (aryl bromide, Boc-amine, and spirocyclic acetal) [2] make this compound an ideal substrate for parallel synthesis. Medicinal chemistry teams can purchase a single batch and execute parallel Suzuki coupling reactions with diverse boronic acids, followed by Boc deprotection and further N-functionalization, generating arrays of 50–200 compounds from one starting material for rapid SAR exploration.

Targeted Protein Degradation (PROTAC) Linker-Payload Conjugation

The Boc-protected amine on this spirocyclic scaffold can be deprotected and conjugated to PROTAC linkers (e.g., PEG chains or alkyl spacers) while the bromophenyl group can attach a target-protein-binding warhead via cross-coupling [3]. The rigid, non-planar spirocyclic core introduces conformational constraint into the PROTAC ternary complex, a design feature increasingly sought to improve degradation selectivity and efficiency compared to flexible linear linkers.

Metabolic Stability Optimization: Acetal-Containing Spirocycle as a Metabolic Soft Spot Modulator

The 1,3-dioxolane ring within the 5,8-dioxaspiro[3.4]octane system provides a metabolically distinct motif compared to morpholine or piperidine rings commonly employed in drug candidates. The two ethereal oxygen atoms offer hydrogen bond acceptor capacity without introducing basic nitrogen centers that can contribute to hERG liability or CYP450 inhibition. This structural feature supports the design of metabolically stable, neutral scaffolds suitable for CNS or cardiovascular drug discovery programs where basic amine avoidance is critical [4].

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